![molecular formula C17H24N2O6S B6421070 3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-[(2-hydroxyethyl)amino]propanoic acid CAS No. 1047682-05-2](/img/structure/B6421070.png)
3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-[(2-hydroxyethyl)amino]propanoic acid
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Description
This compound is a complex organic molecule that contains several functional groups, including an ethoxycarbonyl group, a tetrahydrobenzothiophene ring, a carbamoyl group, and a hydroxyethylamino group. These functional groups suggest that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydrobenzothiophene ring is a cyclic structure, which could impart some rigidity to the molecule. The other functional groups could influence the molecule’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the carbamoyl group could participate in reactions with amines or alcohols, while the ethoxycarbonyl group could undergo reactions with acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polarities of its functional groups, and its melting and boiling points could be influenced by the strengths of the intermolecular forces between its molecules .Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules. If it’s intended to be a reagent in a chemical reaction, its mechanism of action would depend on the reaction conditions and the other reactants present .
Future Directions
properties
IUPAC Name |
4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-(2-hydroxyethylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6S/c1-2-25-17(24)14-10-5-3-4-6-12(10)26-15(14)19-13(21)9-11(16(22)23)18-7-8-20/h11,18,20H,2-9H2,1H3,(H,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNDIJZTSYMVOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC(C(=O)O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-YL]carbamoyl}-2-[(2-hydroxyethyl)amino]propanoic acid |
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